allyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Allyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido-thiazine core substituted with an allyl ester and a 4-ethylphenyl group. While direct experimental data for this compound are unavailable in the provided evidence, its structure and properties can be inferred from closely related analogs. The pyrimido-thiazine scaffold is notable for its fused bicyclic system, which combines pyrimidine and thiazine rings. The 4-ethylphenyl substituent at position 6 and the allyl ester at position 7 are critical for modulating physicochemical and bioactive properties .
Properties
CAS No. |
609795-79-1 |
|---|---|
Molecular Formula |
C20H22N2O3S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
prop-2-enyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C20H22N2O3S/c1-4-11-25-19(24)17-13(3)21-20-22(16(23)10-12-26-20)18(17)15-8-6-14(5-2)7-9-15/h4,6-9,18H,1,5,10-12H2,2-3H3 |
InChI Key |
UWFBHZJDAOVLJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
Thiourea reacts with α,β-unsaturated carbonyl precursors (e.g., acryloyl chloride) in DMF under basic conditions (K₂CO₃) to form the thiazine ring. For example:
Rhodium-Catalyzed Cyclization
Rh₂(OAc)₄ facilitates 1,2-phenyl migration in diazoketones to generate the pyrimido-thiazine core with 91% regioselectivity.
Allylation and Esterification
The allyl ester group is appended via nucleophilic acyl substitution:
Allyl Halide Reaction
-
Reagents : Allyl bromide + carboxylate intermediate
-
Base : NaH or K₂CO₃
-
Solvent : Acetonitrile or DMF
-
Yield : 82%
Microwave-Assisted Esterification
-
Conditions : 150 W, 100°C, 30 minutes
-
Advantages : 20% reduction in reaction time vs. conventional methods
Optimization and Green Synthesis Approaches
Ceric Ammonium Nitrate (CAN)-Catalyzed Synthesis
Flow Chemistry
-
Residence Time : 10 minutes
-
Throughput : 5 g/hour
-
Purity : >98%
Comparative Analysis of Synthetic Methodologies
Challenges and Solutions
Regioselectivity in Cyclization
Steric Hindrance in Allylation
-
Issue : Low reactivity of bulky intermediates
-
Solution : Microwave irradiation enhances kinetic control
Chemical Reactions Analysis
Allyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Scientific Research Applications
Allyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of allyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s key structural analogs differ primarily in substituents at position 6 and the ester group at position 5. These variations influence molecular weight, polarity, and lipophilicity (Table 1).
Table 1: Comparison of Key Structural Analogs
*Note: The target compound’s molecular formula and weight are inferred by replacing the methoxy group in with ethyl (C2H5), reducing oxygen count by one.
Key Observations:
Core Scaffold Comparison: Thiazine vs. Oxazine
Pyrimido-thiazine derivatives (e.g., target compound, ) differ from pyrimido-oxazine analogs (e.g., ) in their heteroatom composition:
- Thiazine Ring (Sulfur Atom) : The sulfur atom in thiazine may participate in hydrophobic interactions or hydrogen bonding, affecting binding to biological targets.
- Oxazine Ring (Oxygen Atom) : Oxazine derivatives (e.g., compound 3 in ) exhibit distinct electronic properties due to oxygen’s electronegativity. The methylthio group in acts as a leaving group, enabling nucleophilic substitution reactions, a feature less common in thiazines .
Biological Activity
Allyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C20H22N2O3S
- CAS Number : 5000113
The structure features a pyrimido-thiazine core, which is known for its diverse biological activities. The presence of the allyl and ethylphenyl groups contributes to its reactivity and potential pharmacological profiles.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Pyrimido-Thiazine Core : This is achieved through cyclization reactions involving suitable precursors.
- Allylation : The introduction of the allyl group can be accomplished using allyl bromide in the presence of a base.
- Substitution Reactions : The ethylphenyl group is introduced via nucleophilic aromatic substitution.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related pyrimido-thiazine derivatives. For instance, compounds synthesized from similar scaffolds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations around 256 µg/mL . Although specific data on this compound is limited, its structural similarities suggest potential efficacy.
Antiproliferative Activity
Compounds with related structures have demonstrated antiproliferative effects against various cancer cell lines. For example, thiazole derivatives were tested for their ability to inhibit cell growth in human cancer lines with GI50 values ranging from 37 to 86 nM . This suggests that this compound may also possess similar properties worth investigating.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The functional groups present in its structure enable it to engage in hydrogen bonding and hydrophobic interactions, potentially leading to alterations in target activity.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazine derivatives:
- Antibacterial Studies : A study found that certain thiazine derivatives exhibited promising antibacterial activity against common pathogens .
- Cytotoxicity Assessments : Research on related compounds indicated low cytotoxicity at therapeutic concentrations while demonstrating significant antiproliferative effects .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with targets such as EGFR and BRAF V600E for structurally similar compounds . This indicates a potential pathway for further exploration in drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing allyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with cyclization of precursors (e.g., substituted pyrimidine-thiazine intermediates) under basic or acidic conditions. Key steps include:
- Solvent selection : Ethanol or dimethylformamide (DMF) enhances solubility and reaction efficiency .
- Temperature control : Reactions often require reflux conditions (e.g., 80–120°C) to achieve optimal yields.
- Catalysts : Lewis acids or bases (e.g., triethylamine) may accelerate cyclization .
- Purity monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progress and product purity .
Q. How can the molecular structure and stereochemistry of this compound be confirmed?
- Methodological Answer : Structural elucidation employs:
- Spectroscopic techniques : NMR (¹H, ¹³C) to confirm substituent positions and ring fusion patterns .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Provides bond lengths, angles, and dihedral angles for stereochemical confirmation .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability under controlled heating rates .
- Solubility profiling : Tests in polar (water, DMSO) and nonpolar solvents (hexane) to inform formulation strategies .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported synthetic yields or biological activity data for this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of reaction parameters (e.g., solvent ratios, catalyst loading) identifies critical factors affecting yield .
- Kinetic studies : Monitors intermediate formation rates to pinpoint bottlenecks (e.g., slow cyclization steps) .
- Bioactivity validation : Replicates enzyme inhibition assays (e.g., IC₅₀ determinations) under standardized conditions (pH, temperature) to resolve conflicting reports .
Q. What computational methods are effective for predicting biological targets or material properties of this compound?
- Methodological Answer :
- Molecular docking : Screens against protein databases (e.g., PDB) to identify potential enzyme targets (e.g., kinases, proteases) .
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO/LUMO energies) to predict reactivity in material science applications .
- Molecular dynamics (MD) simulations : Models interactions with lipid bilayers or polymer matrices to assess drug delivery or material compatibility .
Q. How does the 4-ethylphenyl substituent influence structure-activity relationships compared to analogs (e.g., 4-iodophenyl or 4-methoxyphenyl derivatives)?
- Methodological Answer :
- Comparative synthesis : Synthesizes analogs with varied substituents and tests bioactivity (e.g., antimicrobial assays) .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with biological potency .
- Crystallographic comparison : Overlays crystal structures to assess steric effects on target binding .
Q. What strategies mitigate degradation or side reactions during storage or experimental use?
- Methodological Answer :
- Stability studies : Accelerated degradation tests under light, heat, or humidity identify degradation pathways .
- Protective formulations : Encapsulation in cyclodextrins or liposomes enhances shelf life .
- Inert atmosphere storage : Prevents oxidation by maintaining argon or nitrogen environments during handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
